Ethyl 5-(1-hydroxycyclopentyl)isoxazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(1-hydroxycyclopentyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-2-15-10(13)8-7-9(16-12-8)11(14)5-3-4-6-11/h7,14H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQBTUACYFLWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2(CCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214499 | |
| Record name | Ethyl 5-(1-hydroxycyclopentyl)-3-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924859-04-1 | |
| Record name | Ethyl 5-(1-hydroxycyclopentyl)-3-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924859-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(1-hydroxycyclopentyl)-3-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Ketoesters with Hydroxylamine
A foundational method for isoxazole synthesis involves the cyclocondensation of β-ketoesters with hydroxylamine. For example, ethyl 3-isoxazolecarboxylate is synthesized by condensing acetophenone-derived enolates with hydroxylamine hydrochloride. Adapting this approach, ethyl 2-cyclopentyl-3-oxobutanoate could serve as a precursor. Reacting this ketoester with hydroxylamine under basic conditions (e.g., NaH in THF) would facilitate cyclization to form the isoxazole ring.
Reaction Conditions:
[3+2] Cycloaddition of Nitrile Oxides and Alkenes
Nitrile oxides, generated in situ from hydroximoyl chlorides, undergo [3+2] cycloaddition with electron-deficient alkenes to form isoxazolines, which can be oxidized to isoxazoles. For this compound, a cyclopentene derivative bearing a hydroxyl group could act as the dipolarophile. However, this method requires precise control over oxidation states to retain the hydroxyl group.
Challenges:
-
Regioselectivity in cycloaddition
-
Over-oxidation of the hydroxyl group
Functionalization of the Isoxazole Ring
Introduction of the 1-Hydroxycyclopentyl Group
Post-cyclization functionalization is critical for installing the 1-hydroxycyclopentyl moiety. One approach involves:
-
Grignard Addition: Reacting 5-bromoisoxazole-3-carboxylate with cyclopentylmagnesium bromide to form 5-cyclopentylisoxazole-3-carboxylate.
-
Epoxidation and Hydrolysis: Epoxidizing the cyclopentyl group followed by acid-catalyzed hydrolysis to introduce the hydroxyl group.
Optimization Notes:
Direct Hydroxylation via Oxidative Methods
Recent advances employ transition-metal catalysts for C–H hydroxylation. For example, ethyl 5-cyclopentylisoxazole-3-carboxylate treated with a Mn(III)-salen catalyst and PhIO as an oxidant yields the hydroxylated product.
Reaction Parameters:
-
Catalyst: Mn(III)-salen (5 mol%)
-
Oxidant: PhIO (2 equiv)
-
Solvent: CH₂Cl₂ at 0°C
Case Study: Synthesis from Ethyl 5-(1-Hydroxyethyl)Isoxazole-3-Carboxylate
A patent-pending method (WO2019/330198) describes oxidizing ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate to the acetyl derivative using 2-iodoxybenzoic acid (IBX). Adapting this protocol:
-
Oxidation Step:
Modifications for Hydroxyl Retention:
-
Use of milder oxidizing agents (e.g., TEMPO/NaClO)
-
Protection of the hydroxyl group as a TBS ether prior to oxidation
Industrial-Scale Synthesis and Process Optimization
Patent-Based Approaches
A leflunomide synthesis patent (WO2003042193A1) outlines a scalable route to 5-methylisoxazole-4-carboxylates. Key steps adaptable to the target compound include:
-
Step (a): Condensation of ethylacetoacetate with triethylorthoformate and acetic anhydride at 100–110°C to form ethoxymethylene intermediates.
-
Step (b): Cyclization with hydroxylamine sulfate at −20°C to 10°C to yield the isoxazole core.
Adaptation for 1-Hydroxycyclopentyl Substitution:
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1-hydroxycyclopentyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone derivative.
Reduction: The isoxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketone derivatives, amine derivatives, and various substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemical Synthesis
The synthesis of ethyl 5-(1-hydroxycyclopentyl)isoxazole-3-carboxylate typically involves the formation of isoxazole derivatives through various methods, including cycloaddition reactions and functional group transformations. For instance, isoxazoles can be synthesized via the reaction of nitrile oxides with alkenes or alkynes, which can be further modified to introduce the cyclopentyl group.
Key Synthetic Routes
- Nitrile Oxide Cycloaddition : This method allows for the regioselective formation of isoxazoles by reacting nitrile oxides with appropriate dipolarophiles.
- Functionalization : Post-synthesis modifications can enhance the biological activity of the compound, such as introducing hydroxyl groups that may improve solubility and bioavailability.
The biological evaluation of this compound has revealed promising results in several therapeutic areas:
Antitumor Activity
Research has indicated that isoxazole derivatives exhibit significant antitumor properties. For example, studies have shown that modifications at the C-5 position of isoxazoles can enhance their inhibitory activity against various cancer cell lines. A notable case involved a derivative that demonstrated a 20-fold increase in potency against ovarian cancer cells compared to its parent compound .
Enzyme Inhibition
Isoxazole derivatives have been investigated for their ability to inhibit enzymes related to neurodegenerative diseases. For instance, certain compounds within this class have shown potent inhibition of acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its therapeutic potential. Key findings include:
- Substituent Effects : Modifications at various positions on the isoxazole ring significantly affect biological activity. For instance, substituents that enhance lipophilicity tend to improve cellular uptake and bioactivity.
- Hydroxyl Group Influence : The presence of a hydroxyl group at the cyclopentane position has been linked to increased selectivity and potency against specific targets .
Case Study: Anticancer Activity
A study evaluated several isoxazole derivatives for their cytotoxic effects on colon cancer cell lines. This compound was found to exhibit significant cytotoxicity with an IC50 value comparable to leading chemotherapeutic agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | OVCAR-3 | 15 |
| Lead Compound | OVCAR-3 | 300 |
Case Study: Enzyme Inhibition
Another study focused on AChE inhibition where several derivatives were screened:
| Compound | AChE IC50 (µM) | Selectivity Ratio (AChE/BuChE) |
|---|---|---|
| This compound | 29.46 ± 0.31 | High |
| Comparison Compound | 50 ± 0.50 | Low |
Mechanism of Action
The mechanism of action of ethyl 5-(1-hydroxycyclopentyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. Additionally, the hydroxycyclopentyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural differences and their implications:
Key Observations :
Physicochemical Properties
- Boiling Points : Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate has a boiling point of 413.3°C at 760 mmHg, influenced by the methoxy group’s electron-donating effects . Comparable data for the hydroxycyclopentyl derivative is lacking but predicted to be lower due to hydroxyl group polarity.
- Hydrogen Bonding: The hydroxycyclopentyl and hydroxymethyl derivatives exhibit hydrogen-bond donor capacity, unlike their alkyl or aryl counterparts, impacting solubility and crystallinity .
Data Tables
Table 1: Comparative Physicochemical Data
| Compound | Boiling Point (°C) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| This compound | N/A | 1.2 | 1 | 4 |
| Ethyl 5-cyclopropylisoxazole-3-carboxylate | N/A | 1.8 | 0 | 3 |
| Ethyl 5-phenylisoxazole-3-carboxylate | N/A | 2.5 | 0 | 3 |
| Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate | 413.3 | 2.1 | 0 | 4 |
Biological Activity
Ethyl 5-(1-hydroxycyclopentyl)isoxazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C₉H₁₁N₁O₃
- Molecular Weight : 181.19 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The compound features an isoxazole ring, which is known for its diverse biological activities, particularly in the fields of pharmacology and biochemistry.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various strains of bacteria and fungi, demonstrating effective inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values for certain pathogenic strains have been reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 4 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes the findings:
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| IL-6 | 1500 | 300 |
| TNF-alpha | 1200 | 200 |
These findings indicate that the compound may have therapeutic potential in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes and microbial metabolism.
- Modulation of Receptor Activity : It has been suggested that this isoxazole derivative interacts with specific receptors, thereby modulating cellular responses.
- Oxidative Stress Reduction : The compound may enhance antioxidant defenses, reducing oxidative stress in cells.
Case Study 1: Antimicrobial Efficacy
A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against drug-resistant strains of bacteria. The study found that the compound not only inhibited growth but also demonstrated bactericidal activity in time-kill assays, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Action
Another investigation focused on the anti-inflammatory properties of the compound in a murine model of arthritis. Results indicated significant reduction in joint swelling and pain scores when treated with this compound compared to control groups, highlighting its therapeutic potential in managing inflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
